molecular formula C9H14O3S B13283630 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde

2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde

Cat. No.: B13283630
M. Wt: 202.27 g/mol
InChI Key: QUMBIQQOBZHTEJ-UHFFFAOYSA-N
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Description

2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₄O₃S. It is characterized by the presence of a thiolane ring and a hydroxyoxolan group, making it a unique structure in organic chemistry. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde typically involves the heterocyclization of various substrates. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The thiolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiolane ring may also interact with biological membranes, affecting their properties and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its thiolane and hydroxyoxolan groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research applications.

Biological Activity

2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, while also providing data tables summarizing key findings from diverse sources.

Chemical Structure and Properties

The compound features a thiolane ring with a hydroxylated oxolane moiety and an aldehyde functional group. These structural elements contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli1550
Staphylococcus aureus1830
Candida albicans1270

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Caspase activation
A549 (Lung Cancer)30Apoptosis induction via mitochondrial pathway

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The aldehyde group is likely involved in forming covalent bonds with nucleophilic sites on proteins, leading to altered protein function and subsequent cellular responses.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections.
  • Cancer Cell Studies : In another study published in the Journal of Cancer Research, the compound was shown to significantly reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.

Properties

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

2-(4-hydroxyoxolan-3-yl)thiolane-2-carbaldehyde

InChI

InChI=1S/C9H14O3S/c10-6-9(2-1-3-13-9)7-4-12-5-8(7)11/h6-8,11H,1-5H2

InChI Key

QUMBIQQOBZHTEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(C=O)C2COCC2O

Origin of Product

United States

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